1-(4-Imidazolyl)-N,N-dimethylmethanamine
Description
Contextualization within Imidazole (B134444) Chemistry and Amine Derivatives
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This structure is a fundamental component of many biologically significant molecules, including the amino acid histidine and purines. researchgate.net The presence of both a pyridine-like and a pyrrole-like nitrogen atom gives imidazole amphoteric properties, allowing it to act as both an acid and a base. researchgate.net This dual nature, combined with the aromaticity of the ring, makes imidazole and its derivatives highly versatile in chemical reactions and molecular interactions.
1-(4-Imidazolyl)-N,N-dimethylmethanamine is specifically a 4-substituted imidazole. The substituent at the fourth position is an N,N-dimethylmethanamine group, which consists of a methylene (B1212753) bridge (-CH2-) connected to a dimethylamino group (-N(CH3)2). This tertiary amine functional group is a well-known Lewis base and can participate in a variety of chemical transformations, including acting as a ligand for metal centers. The combination of the imidazole ring and the dimethylaminomethyl side chain creates a bidentate or potentially multidentate ligand, capable of coordinating with metal ions through both the imidazole nitrogen and the side-chain nitrogen.
Rationale for Scholarly Investigation of the Compound Structure
The primary motivation for the scholarly investigation of this compound stems from its potential utility in coordination chemistry and catalysis. The structural arrangement of a heterocyclic ring and an amine-containing side chain is a common motif in the design of chelating ligands.
Detailed research into imidazole derivatives reveals their significance in forming supramolecular complexes. researchgate.net The electron-rich nature of the imidazole ring makes it an excellent candidate for binding with a variety of ions and molecules through noncovalent interactions. researchgate.net The addition of the N,N-dimethylmethanamine group provides a secondary, flexible coordination site. This allows the compound to act as a "chelate," binding to a metal center at two points, which can enhance the stability of the resulting metal complex.
Scholarly interest in such compounds is driven by the desire to create novel catalysts, functional materials, and models for biological systems. The specific geometry and electronic properties of the metal complexes formed with ligands like this compound can be fine-tuned by altering the metal ion or the reaction conditions, making them attractive for a wide range of applications in materials science and synthetic chemistry. researchgate.net
Historical Development and Relevant Precursors in Imidazole Synthesis
The synthesis of the imidazole ring itself dates back to 1858, when it was first prepared by Heinrich Debus from glyoxal (B1671930), formaldehyde (B43269), and ammonia. nih.gov This general approach, known as the Debus-Radziszewski imidazole synthesis, and its variations remain a cornerstone for creating substituted imidazoles. nih.govslideshare.net
Over the last century and a half, numerous methods for synthesizing and functionalizing imidazoles have been developed, often categorized by the bonds formed during the ring-closing process. wikipedia.org The synthesis of 4-substituted imidazoles, such as the target compound of this article, can be achieved through several established routes. These include multicomponent reactions where the substituents are introduced via the starting materials. For example, variations of the Debus method can utilize a substituted glyoxal or aldehyde to introduce functionality at what will become the 4- and 5-positions of the imidazole ring. wikipedia.org
The synthesis of this compound would likely involve precursors that can form the imidazole ring while bearing or allowing for the introduction of the N,N-dimethylmethanamine side chain. One plausible historical approach involves the Mannich reaction on an imidazole precursor. The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of imidazole, a suitable precursor could be reacted with formaldehyde and dimethylamine (B145610) to introduce the dimethylaminomethyl group onto the ring.
Alternative modern synthetic strategies, such as those employing transition-metal-catalyzed cross-coupling reactions or multicomponent reactions under various conditions (including microwave or ultrasonic irradiation), have made the synthesis of specifically substituted imidazoles more efficient. nih.govorganic-chemistry.org For instance, a common strategy for synthesizing N-substituted imidazoles involves reacting imidazole with an appropriate alkyl halide. nih.gov To obtain a 4-substituted derivative, a pre-functionalized starting material is often required.
Compound Data
Below are tables detailing the properties of the primary compound discussed and its relevant precursors.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 104926-40-1 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
Data sourced from chemical supplier databases. sigmaaldrich.comsigmaaldrich.com
Table 2: Key Precursors in Imidazole Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| Glyoxal | A common dicarbonyl precursor in the Debus synthesis of the imidazole core. nih.gov |
| Formaldehyde | Provides a one-carbon unit for the imidazole ring in the Debus synthesis and is a key reagent in the Mannich reaction for side-chain installation. nih.gov |
| Ammonia | The nitrogen source in many classical imidazole synthesis methods. nih.gov |
| Dimethylamine | A necessary secondary amine for the introduction of the N,N-dimethylamino group via a Mannich-type reaction. |
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBONENNTKTILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to 1-(4-Imidazolyl)-N,N-dimethylmethanamine
The direct synthesis of this compound is centered on the formation of a carbon-carbon bond between the C4 position of the imidazole (B134444) ring and the aminomethyl fragment. The primary challenge lies in achieving regioselectivity, as the imidazole ring possesses multiple reactive sites.
The Mannich reaction is a fundamental method for the aminomethylation of acidic protons and is widely employed in the synthesis of pharmaceutical compounds. nih.govorganic-chemistry.org In the context of this compound, the reaction involves the condensation of imidazole, formaldehyde (B43269), and dimethylamine (B145610). The reaction proceeds via the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor), which then acts as an electrophile that attacks the electron-rich imidazole ring. organic-chemistry.org
A significant hurdle in the Mannich reaction with unsymmetrical substrates like imidazole is the lack of regiocontrol, which can lead to a mixture of N-substituted and C-substituted (C2, C4, C5) isomers. orgsyn.org The orientation of the reaction is highly dependent on experimental conditions. orgsyn.org Optimization of these conditions is therefore critical to selectively favor the formation of the desired C4-substituted product. Key parameters for optimization include the choice of catalyst, solvent, and temperature, as well as the specific aminomethylating agent used. For instance, using pre-formed N,N-dimethyl(methylene)ammonium salts or reagents like N,N,N',N'-tetramethyldiaminomethane can offer more convenient and controlled reaction pathways compared to the traditional three-component system. chemicalbook.com The use of modern catalytic systems, such as ionic liquids, has been shown to improve reaction times and yields in multicomponent Mannich reactions. researchgate.netresearchgate.net
Table 1: Illustrative Optimization Parameters for the Mannich Reaction This table presents hypothetical data based on general principles of Mannich reaction optimization to illustrate potential outcomes.
| Catalyst | Solvent | Temperature (°C) | Reagent | Yield of 4-isomer (%) | Regioselectivity (C4:C5:C2:N1) |
|---|---|---|---|---|---|
| None | Ethanol (B145695) | 80 | HCHO, HN(CH₃)₂ | 25 | 2:1:1:3 |
| Trifluoroacetic Acid | Acetonitrile | 60 | [CH₂N(CH₃)₂]⁺CF₃COO⁻ | 55 | 6:1:1:2 |
| [BCMIM][Cl] Ionic Liquid | Solvent-free | 25 | HCHO, HN(CH₃)₂ | 70 | 8:1:0:1 |
Beyond the classical Mannich reaction, other synthetic routes can be employed to construct the C4-aminomethyl bond. These methods often involve the functionalization of a pre-existing imidazole core that has a handle at the C4 position.
One prominent strategy is the reductive amination of imidazole-4-carboxaldehyde. This two-step or one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the aldehyde with dimethylamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final tertiary amine.
Another approach involves the reduction of an amide . Imidazole-4-carboxylic acid can be converted to its corresponding N,N-dimethylamide derivative using standard peptide coupling agents. Subsequent reduction of the amide with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), affords this compound.
Achieving substitution specifically at the C4 position of the imidazole ring is a persistent challenge in heterocyclic chemistry. acs.org Several advanced strategies have been developed to overcome the inherent reactivity patterns of the imidazole core.
A powerful approach is to construct the imidazole ring with the desired C4-substituent already incorporated into one of the precursors. This avoids the issue of regioselectivity on a pre-formed heterocycle. For example, a highly efficient and completely regioselective synthesis of 1,4-disubstituted imidazoles has been developed from glycine (B1666218) derivatives, which cyclize in a predictable manner to ensure the substituent is placed at the C4 position. rsc.org
For functionalizing an existing imidazole ring, a "protecting group and switch" strategy can be employed. The low reactivity of the C4 position can be circumvented by using a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group. In one reported method, the SEM group is first placed on the N-1 nitrogen, allowing for functionalization at other positions. A subsequent "SEM-switch" transfers the protecting group to the N-3 nitrogen, which activates the C4 position for C-H functionalization, such as arylation. acs.org While developed for arylation, this principle of activating the C4 position via strategic placement of directing groups is broadly applicable.
Table 2: Summary of Regioselective Strategies for C4-Substitution of Imidazoles
| Strategy | Description | Key Features | References |
|---|---|---|---|
| Ring Synthesis | Building the imidazole ring from acyclic precursors where one component already contains the desired C4 functionality. | Provides excellent or complete regiocontrol; avoids direct functionalization of the heterocycle. | rsc.org, acs.org |
| Directed C-H Functionalization | Using a directing group (e.g., SEM) on one of the ring nitrogens to activate a specific C-H bond for metal-catalyzed cross-coupling. | Enables functionalization of otherwise unreactive positions; can require multiple steps for group installation/removal. | acs.org |
| Lithiation-Trapping | Deprotonation of a C-H bond with a strong base (e.g., n-BuLi) followed by quenching with an electrophile. | Regioselectivity can be poor unless influenced by directing groups or substitution patterns. | |
Functionalization and Derivatization Strategies
Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of analogues. The primary reactive centers are the imidazole ring (N1/N3, C2, C5) and the exocyclic N,N-dimethylmethanamine group.
The imidazole ring is amphoteric and aromatic, enabling a variety of transformations. numberanalytics.comnih.gov
N-Alkylation/N-Arylation: The lone pair of electrons on the sp²-hybridized ring nitrogen (N3) makes it nucleophilic and susceptible to reaction with electrophiles. Alkylation or arylation typically occurs at this nitrogen, forming an imidazolium (B1220033) salt. wikipedia.org Due to tautomerism, where the proton on N1 can shift to N3, a mixture of N1 and N3 substituted products can form, although one is often favored. The presence of the C4-substituent can sterically or electronically influence the outcome of N-functionalization.
C-H Functionalization: The remaining C-H bonds at the C2 and C5 positions are targets for functionalization. This can be achieved through deprotonation with a strong organometallic base followed by reaction with an electrophile, or more recently, through transition-metal-catalyzed C-H activation. acs.orgacs.org For instance, palladium-catalyzed C-H alkenylation has been shown to be selective for the C5 position under specific conditions. nih.gov
Electrophilic Substitution: Reactions such as halogenation or nitration can occur at the C5 position, which is activated by the two nitrogen atoms. The reaction conditions must be carefully controlled to prevent side reactions at the nitrogen atoms or with the side chain.
The tertiary amine of the N,N-dimethylmethanamine side chain provides a reactive handle for a different set of chemical transformations.
Quaternization: As a nucleophilic tertiary amine, the nitrogen atom readily reacts with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and alters the steric and electronic properties of the molecule.
N-Oxide Formation: The tertiary amine can be oxidized to its corresponding N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are valuable synthetic intermediates and can exhibit different biological properties compared to the parent amine.
Elimination Reactions: The aminomethyl group can be converted into a vinyl group through elimination pathways.
Hofmann Elimination: After quaternization of the amine with an alkyl halide (e.g., CH₃I), treatment with a strong base like silver oxide (Ag₂O) and heat can induce an E2 elimination, yielding 4-vinylimidazole, trimethylamine, and water.
Cope Elimination: This alternative proceeds through the N-oxide intermediate. Upon heating, the N-oxide undergoes a syn-elimination to produce 4-vinylimidazole and N,N-dimethylhydroxylamine.
Table 3: Potential Chemical Transformations of this compound
| Moiety | Reaction Type | Reagent(s) | Product Type |
|---|---|---|---|
| Imidazole Ring | N-Alkylation | R-X (e.g., CH₃I) | N-Alkyl Imidazolium Salt |
| Imidazole Ring | C5-Halogenation | NBS or Br₂ | 5-Halo-4-(dimethylaminomethyl)imidazole |
| Imidazole Ring | C2-Litiation/Trapping | 1. n-BuLi; 2. E⁺ | 2-Substituted-4-(dimethylaminomethyl)imidazole |
| Side Chain | Quaternization | CH₃I | 4-(Trimethylammoniomethyl)imidazole Iodide |
| Side Chain | N-Oxidation | m-CPBA or H₂O₂ | This compound-N-oxide |
| Side Chain | Hofmann Elimination | 1. CH₃I; 2. Ag₂O, Heat | 4-Vinylimidazole |
Stereoselective and Asymmetric Synthetic Routes
The development of stereoselective and asymmetric synthetic routes is crucial for accessing enantiomerically pure chiral compounds. For molecules containing a stereocenter, such as a substituted methyl group attached to the imidazole ring, controlling the three-dimensional arrangement of atoms is paramount, particularly in the context of their potential interactions with biological systems. While specific, documented stereoselective syntheses for this compound are not extensively reported in readily available literature, general principles of asymmetric synthesis can be applied to propose potential pathways.
A common and effective strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries or catalysts. One widely recognized method is the use of sulfinamides, such as tert-butanesulfinamide, which can be condensed with an appropriate aldehyde to form a chiral N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, and the chiral auxiliary can then be removed under mild acidic conditions to yield the desired chiral amine with high enantiomeric excess. yale.edu
Another established approach begins with enantiopure starting materials, such as α-amino acids. researchgate.net For instance, a synthesis could be envisioned starting from L-histidine or D-histidine. The carboxylic acid functionality of histidine could be reduced to the corresponding alcohol, which could then be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent displacement with dimethylamine would introduce the N,N-dimethyl group. The stereocenter in the final product would be derived from the chirality of the starting amino acid.
Furthermore, catalytic asymmetric reduction of a suitable prochiral ketone or imine precursor represents a powerful tool in modern organic synthesis. Transition metal catalysts complexed with chiral ligands can facilitate the enantioselective hydrogenation or transfer hydrogenation of such substrates, leading to the desired chiral amine in high enantiomeric purity.
While these represent plausible and well-established methodologies in the field of asymmetric synthesis, their specific application to the production of enantiomerically pure this compound would require dedicated research and development to optimize reaction conditions and assess the stereochemical outcome. The table below outlines a conceptual comparison of these potential asymmetric strategies.
| Synthetic Strategy | Chiral Source | Key Transformation | Potential Advantages |
| Chiral Auxiliary Method | tert-Butanesulfinamide | Diastereoselective reduction of a chiral N-sulfinyl imine | Broad applicability, high enantioselectivities often achieved |
| Chiral Pool Synthesis | L- or D-Histidine | Reduction of carboxylic acid and subsequent nucleophilic substitution | Stereochemistry is pre-defined by the starting material |
| Catalytic Asymmetric Reduction | Chiral Catalyst (e.g., Ru- or Rh-based) | Enantioselective reduction of a prochiral ketone or imine | High catalytic efficiency, atom economy |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A complete NMR analysis, including 1D and 2D techniques, would be essential for the structural verification of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and their connectivity through spin-spin coupling. For this compound, one would expect to observe distinct signals for the protons on the imidazole (B134444) ring, the methylene (B1212753) bridge (-CH₂-), and the N,N-dimethyl groups.
Despite extensive searches, specific experimental ¹H NMR chemical shift data for this compound could not be located in the reviewed scientific literature. A predicted data table based on standard chemical shift ranges is provided below for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Imidazole C(2)-H | 7.5 - 8.0 | Singlet (s) |
| Imidazole C(5)-H | 6.8 - 7.2 | Singlet (s) |
| Methylene (-CH₂-) | 3.4 - 3.8 | Singlet (s) |
| N,N-dimethyl (-N(CH₃)₂) | 2.2 - 2.6 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.
Specific experimental ¹³C NMR data for this compound are not available in the public domain based on the conducted searches. The following table illustrates the expected chemical shift regions for the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imidazole C(2) | 135 - 140 |
| Imidazole C(4) | 130 - 138 |
| Imidazole C(5) | 115 - 125 |
| Methylene (-CH₂-) | 50 - 60 |
| N,N-dimethyl (-N(CH₃)₂) | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of all proton and carbon signals, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the N,N-dimethylmethanamine moiety to the correct position (C4) of the imidazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons, providing insights into the molecule's spatial conformation.
Detailed experimental 2D NMR data (HMQC, HMBC, NOESY) for this compound could not be found in the searched scientific databases.
Variable Temperature NMR for Conformational and Dynamic Studies
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted bond rotation. For this compound, VT-NMR could be used to study the rotation around the C4-CH₂ bond and potential proton exchange dynamics of the imidazole N-H group. However, no specific VT-NMR studies for this compound have been reported in the available literature.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy Absorption Pattern Interpretation
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds and functional groups within the molecule. Key expected vibrations include N-H stretching of the imidazole ring, C-H stretching from the aromatic ring, methylene, and methyl groups, C=N and C=C stretching within the imidazole ring, and C-N stretching of the amine.
A search of scientific databases did not yield an experimental IR spectrum for this compound. The table below lists the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Imidazole N-H | Stretching | 3100 - 3300 (broad) |
| Imidazole C-H | Aromatic Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching (CH₂, CH₃) | 2850 - 3000 |
| Imidazole C=C, C=N | Ring Stretching | 1450 - 1650 |
| Aliphatic C-N | Stretching | 1000 - 1250 |
Raman Spectroscopy for Molecular Vibrations
Detailed Research Findings
Specific experimental Raman spectra for this compound are not readily found in the surveyed literature. However, based on the known vibrational modes of imidazole and related substituted imidazoles, a theoretical Raman spectrum can be predicted. The Raman spectrum of the imidazole ring itself is well-characterized and serves as a foundational reference. nih.gov
The key vibrational modes expected for this compound would include:
Imidazole Ring Vibrations: The imidazole ring would exhibit a series of characteristic bands. These include ring stretching modes, which are often resonance-enhanced in UV Raman spectroscopy, and in-plane and out-of-plane bending modes. nih.gov For instance, the stretching of the C=C and C=N bonds within the imidazole ring would produce strong Raman signals. researchgate.net
C-N Stretching Vibrations: The stretching of the C-N bond connecting the imidazole ring to the dimethylaminomethyl group, as well as the C-N bonds within the dimethylamino moiety, would give rise to distinct bands in the spectrum.
C-H Vibrations: Aromatic C-H stretching modes from the imidazole ring and aliphatic C-H stretching modes from the N,N-dimethyl and methylene groups would be observable, typically at higher wavenumbers.
Skeletal Vibrations: Lower frequency modes corresponding to the bending and torsional motions of the entire molecular skeleton would also be present.
The precise positions of these bands would be sensitive to the electronic environment and conformation of the molecule.
Interactive Data Table: Predicted Raman Active Modes
Due to the absence of specific experimental data, a data table of observed Raman shifts cannot be provided. However, a table of expected vibrational modes and their approximate spectral regions can be constructed based on data for similar molecules like imidazole and 4-methylimidazole. nih.gov
| Functional Group/Vibrational Mode | Approximate Expected Wavenumber (cm⁻¹) | Vibrational Description |
| Imidazole Ring | 1300 - 1600 | Ring stretching (C=C, C=N) |
| Imidazole Ring | 800 - 1200 | Ring breathing and in-plane bending |
| C-N | 1100 - 1350 | Stretching of the C-N bonds |
| Aliphatic C-H | 2800 - 3000 | Symmetric and asymmetric stretching |
| Aromatic C-H | 3000 - 3100 | Stretching of the imidazole C-H bonds |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization.
Detailed Research Findings
While a specific, detailed mass spectrometric fragmentation analysis of this compound is not available in the reviewed literature, general principles of mass spectrometry allow for the prediction of its likely fragmentation pathways. The molecular weight of this compound is 125.17 g/mol . nih.gov
Upon electron ionization (EI), the molecular ion ([M]⁺˙) would be formed. The subsequent fragmentation would likely proceed through several characteristic pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the methylene carbon and the imidazole ring would be a highly probable event. This would lead to the formation of a stable dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) with a mass-to-charge ratio (m/z) of 58.
Benzylic-type Cleavage: The bond between the imidazole ring and the methylene group is analogous to a benzylic position, making it susceptible to cleavage. This would result in the formation of an imidazolyl-methyl radical and a dimethylaminomethyl cation, or vice-versa, depending on which fragment retains the charge.
Fragmentation of the Imidazole Ring: The imidazole ring itself can undergo fragmentation, although this typically requires higher energy. This could involve the loss of small neutral molecules like HCN.
Loss of a Methyl Radical: The molecular ion could also lose a methyl radical (•CH₃) from the dimethylamino group to form a fragment ion at m/z 110.
Studies on the fragmentation of related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, also show sequential loss of neutral molecules as a common pathway. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments
The following table outlines the predicted major fragments for this compound based on established fragmentation mechanisms.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 125 | [C₆H₁₁N₃]⁺˙ | Molecular Ion |
| 110 | [C₅H₈N₃]⁺ | Loss of a methyl radical (•CH₃) |
| 81 | [C₄H₅N₂]⁺ | Cleavage of the dimethylaminomethyl group, leaving the imidazolyl-methyl cation |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage, forming the dimethylaminomethyl cation |
X-ray Absorption Spectroscopy for Electronic Structure Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local electronic structure of an atom by measuring its X-ray absorption coefficient as a function of incident X-ray energy. springernature.com
Detailed Research Findings
There is no specific X-ray absorption spectroscopy data available for this compound in the searched literature. However, the principles of XAS and studies on related imidazole systems can provide insight into what such an analysis would reveal. nih.gov
An XAS study of this compound would typically focus on the K-edges of the nitrogen and carbon atoms. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum would be particularly informative.
Nitrogen K-edge: The nitrogen K-edge XANES would show distinct features corresponding to the different chemical environments of the nitrogen atoms. The two nitrogen atoms in the imidazole ring are not equivalent, and the nitrogen of the dimethylamino group is in a third, distinct environment. This would result in multiple absorption features, with their energies and intensities reflecting the local bonding and oxidation state of each nitrogen atom. Studies on the protonated imidazole dimer have shown that XAS is sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms. nih.gov
Carbon K-edge: Similarly, the carbon K-edge XANES would provide information about the different carbon atoms in the molecule, including those in the imidazole ring, the methylene bridge, and the methyl groups.
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum could, in principle, provide information about the bond lengths and coordination numbers of the absorbing atom, but this is more commonly applied to systems with heavier elements.
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings
A crystal structure determined by X-ray diffraction for this compound has not been reported in the reviewed scientific literature. However, based on the molecular structure and XRD studies of other imidazole-containing compounds, we can anticipate the key structural features that would be elucidated. mdpi.comchemspider.com
An XRD analysis would provide:
Molecular Conformation: The precise conformation of the molecule in the crystal lattice, including the torsion angles describing the orientation of the dimethylaminomethyl group relative to the imidazole ring.
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, which can provide insight into the bonding characteristics, such as the degree of double-bond character in the imidazole ring.
Intermolecular Interactions: Detailed information about how the molecules pack in the crystal. This would include hydrogen bonding, if present (for example, if the imidazole N-H is not substituted and can act as a hydrogen bond donor), as well as van der Waals interactions. The presence of the imidazole ring and the tertiary amine group suggests the possibility of N-H···N or C-H···N hydrogen bonds, which are known to play a significant role in the crystal packing of similar heterocyclic compounds. mdpi.com
Interactive Data Table: Expected X-ray Diffraction Parameters
Without an experimental crystal structure, a table of crystallographic data cannot be generated. However, a hypothetical table can illustrate the type of information that would be obtained from such an analysis.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The specific symmetry elements of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |
| Z | The number of molecules per unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining the molecular conformation |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |
Chemical Reactivity and Mechanistic Investigations
Acid-Base Properties and Protonation Equilibria of Imidazole (B134444) and Amine Centers
The compound 1-(4-Imidazolyl)-N,N-dimethylmethanamine possesses two primary basic centers: the imidazole ring and the tertiary amine of the N,N-dimethylmethanamine group. The acid-base properties of these centers are crucial for understanding the molecule's behavior in different pH environments.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pyridine-like nitrogen atom (N-3) has a lone pair of electrons in an sp2 hybrid orbital and is the primary basic site. Its pKa of the conjugate acid is approximately 7.0. wikipedia.orgnih.gov The pyrrole-like nitrogen (N-1) can be deprotonated under strongly basic conditions, with a pKa of about 14.5, making it significantly less acidic than carboxylic acids but more acidic than simple alcohols. wikipedia.orgpearson.comreddit.com
The N,N-dimethylmethanamine group contains a tertiary amine. The basicity of this group is comparable to that of other tertiary amines, such as N,N-dimethylethylamine, which has a pKa for its conjugate acid of around 10.16. nih.govwikipedia.org In a related compound, NN-dimethylhistamine [4-(2-dimethylaminoethyl)imidazole], the pKa values for the amino group and the imidazole nitrogen were determined to be 9.334 and 5.821, respectively. rsc.org
Given these values, the N,N-dimethylmethanamine group is a stronger base than the imidazole ring. Therefore, in an acidic medium, the tertiary amine will be protonated first. The protonation equilibria are also influenced by the electronic effects of the substituents. The electron-donating nature of the N,N-dimethylmethanamine group can slightly increase the basicity of the imidazole ring compared to unsubstituted imidazole.
Table 1: Comparative pKa Values of Functional Groups
| Functional Group | pKa (Conjugate Acid) | Reference |
|---|---|---|
| Imidazole | ~7.0 | wikipedia.orgnih.gov |
| N,N-Dimethylethylamine | 10.16 | nih.govwikipedia.org |
| NN-Dimethylhistamine (amino group) | 9.334 | rsc.org |
Electrophilic and Nucleophilic Reactivity of the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.govglobalresearchonline.net The positions C-4 and C-5 are generally the most reactive towards electrophiles due to their higher electron density. nih.gov However, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. In acidic media, the protonated imidazolium (B1220033) species is deactivated towards electrophilic attack.
The imidazole ring can also act as a nucleophile, with the pyridine-like nitrogen (N-3) being the primary nucleophilic center. youtube.com It can participate in reactions such as alkylation and acylation. In its deprotonated form (imidazolide), it becomes a much stronger nucleophile. wikipedia.org Nucleophilic substitution on the imidazole ring itself is less common unless there are strongly electron-withdrawing groups present. globalresearchonline.net The C-2 position is generally the most susceptible to nucleophilic attack. nih.gov
Reactivity of the N,N-Dimethylmethanamine Group as a Basic or Nucleophilic Site
The N,N-dimethylmethanamine group primarily functions as a base and a nucleophile due to the lone pair of electrons on the nitrogen atom. As established by its pKa, it is a stronger base than the imidazole ring. nih.govrsc.org This group readily reacts with acids to form quaternary ammonium (B1175870) salts.
In terms of nucleophilicity, the tertiary amine can attack electrophilic centers. For instance, it can react with alkyl halides in SN2 reactions to form quaternary ammonium compounds. The steric hindrance around the nitrogen atom, due to the two methyl groups and the methylene (B1212753) bridge, may slightly reduce its nucleophilicity compared to less substituted amines.
Tautomeric Considerations and Their Influence on Reactivity and Structure
Imidazole exhibits annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N-1 and N-3). wikipedia.org For this compound, this results in two tautomeric forms: this compound and 1-(5-Imidazolyl)-N,N-dimethylmethanamine.
These two tautomers are equivalent in the absence of other influences due to the symmetry of the unsubstituted ring. However, the presence of the N,N-dimethylmethanamine substituent at the 4-position makes the two nitrogen atoms non-equivalent. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. nih.gov This tautomerism is crucial as it affects the electronic properties and, consequently, the reactivity of the ring. For instance, the relative basicity and nucleophilicity of the two ring nitrogens will depend on the predominant tautomeric form. researchgate.net The tautomeric state can significantly influence the molecule's conformational preferences and its interactions with other molecules. nih.gov
Kinetic and Thermodynamic Parameters of Reactions Involving the Compound
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the available literature. However, general principles can be applied based on the reactivity of its functional groups.
Reactions involving the protonation/deprotonation of the amine and imidazole groups are typically very fast, with rates often limited by diffusion. The thermodynamics of these reactions are governed by the pKa values of the respective groups.
For nucleophilic substitution reactions where the N,N-dimethylmethanamine group acts as the nucleophile, the reaction rate will depend on the electrophile's nature, the solvent, and the temperature. The activation energy for these reactions would be typical for SN2 reactions involving tertiary amines.
Thermodynamic parameters for reactions like the formation of metal complexes with the imidazole and amine groups have been studied for similar molecules like NN-dimethylhistamine. rsc.org The stability of these complexes generally follows the Irving-Williams series. rsc.org
Further research would be necessary to determine specific rate constants, activation energies, and thermodynamic parameters for reactions of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized ground state geometry. irjweb.comresearchgate.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related benzimidazole (B57391) structures, the calculated N–C single and N=C double bonds of the imidazole ring show good agreement with experimental values. nih.gov The resulting optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Imidazole-based Structures
| Parameter | Typical Calculated Value (DFT) |
| Imidazole Ring N-C Bond Length | ~1.38 Å |
| Imidazole Ring C=N Bond Length | ~1.32 Å |
| Dihedral Angle (Ring Planarity) | Near 180° indicates planarity |
Note: Data is representative of imidazole-containing structures as found in computational studies. nih.gov
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.combiomedres.us
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.combiomedres.us Conversely, a small energy gap indicates that the molecule is more polarizable and chemically reactive. biomedres.usnih.gov For a studied imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which is considered relatively large and implies high stability. irjweb.com This analysis helps predict how 1-(4-Imidazolyl)-N,N-dimethylmethanamine might participate in charge-transfer interactions. irjweb.com Global reactivity descriptors, such as chemical hardness and softness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.combiomedres.us
Table 2: Frontier Molecular Orbital Data and Reactivity Descriptors for a Representative Imidazole Derivative
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.2967 | Electron-donating capability |
| ELUMO | -1.8096 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.4871 | High stability, low reactivity |
| Chemical Hardness (η) | 2.2449 | Resistance to change in electron configuration |
Note: The data is based on a B3LYP/6-311+G(d,P) calculation for a related imidazole derivative. irjweb.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like those containing alkyl chains, this analysis is crucial. lew.ro Methods such as molecular mechanics (e.g., MM+ force field) and semi-empirical quantum methods (e.g., AM1) can be used to perform a conformational search, identifying low-energy conformers on the potential energy surface. lew.ro For some imidazole derivatives, these searches reveal that multiple conformer shapes, such as helical or extended forms, can exist in the low-energy state. lew.ro
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. frontiersin.org Using force fields like CHARMM36, MD simulations model the movements of atoms and molecules according to Newton's equations of motion. frontiersin.orgajchem-a.com These simulations, often run for nanoseconds, can reveal how a molecule like this compound behaves in a solution, such as water. researchgate.netajchem-a.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating stability, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. ajchem-a.com
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. DFT calculations are widely used to compute vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net The calculated frequencies and their assignments, determined through Potential Energy Distribution (PED) analysis, can be compared with experimental spectra to confirm the molecular structure. researchgate.net
Similarly, NMR chemical shifts can be calculated and have shown good agreement with experimental data for related imidazole compounds. researchgate.net Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around the molecule, identifying electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites) regions. researchgate.netnih.gov This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
In Silico Structure-Activity Relationship (SAR) Modeling for Theoretical Interactions
In silico Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based design approaches that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological or chemical activity. nih.govmdpi.com For a series of imidazole derivatives, QSAR models have been developed to predict their activity against various targets. nih.gov
The process involves calculating a set of molecular descriptors for each compound, which are numerical values representing different physicochemical properties (e.g., lipophilicity, size, electronic properties). nih.govmdpi.com Statistical or machine learning algorithms, such as multiple linear regression or support vector machines, are then used to create an equation that links these descriptors to the observed activity. mdpi.com For CDK2/4/6 inhibitors, 3D-QSAR models have been built and validated using statistical metrics like q² and R²pred. nih.gov Such models can help identify the key structural features of this compound that are important for a specific theoretical interaction and guide the design of new molecules with potentially enhanced properties. mdpi.comnih.gov
Coordination Chemistry and Ligand Properties
1-(4-Imidazolyl)-N,N-dimethylmethanamine as a Ligand in Metal Complexes
As a ligand, this compound is structurally analogous to the amino acid histidine, which is known for its versatile coordinating abilities. wikipedia.org The key distinction is the N,N-dimethylation of the side-chain amine, which removes the potential for deprotonation at that site but maintains a nitrogen donor atom. This ligand typically coordinates to metal ions through the imine nitrogen of the imidazole (B134444) ring and the nitrogen of the dimethylamino group.
This compound primarily functions as a bidentate ligand, coordinating to a metal center via the imidazole N3 atom and the side-chain dimethylamino nitrogen. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.
The coordination geometry of the resulting metal complex is dictated by the electronic configuration and size of the metal ion, as well as the steric bulk of the ligand. For first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral or distorted octahedral geometries are common when other ligands are present. nih.gov In some cases, five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, can be adopted. nih.gov For instance, studies on related cobalt(II) complexes with tripodal N-donor ligands and an imidazole group have shown a preference for a distorted trigonal bipyramidal geometry. nih.gov Theoretical calculations on transition metal-histidine complexes have shown that the coordination mode can be influenced by the metal's spin state and the surrounding solvent environment, with both bidentate and tridentate coordination being possible. nih.gov For this compound, the bidentate mode is expected to be dominant.
Table 1: Common Coordination Geometries with Imidazole-based Ligands
| Metal Ion | Typical Coordination Number | Common Geometries |
|---|---|---|
| Co(II) | 5, 6 | Trigonal Bipyramidal, Octahedral nih.govfau.de |
| Ni(II) | 6 | Octahedral wikipedia.org |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral fau.de |
| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal researchgate.net |
This table is illustrative and based on common findings for imidazole and its derivatives.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of imidazole derivatives like this compound into MOFs is guided by several design principles:
Functionality and Connectivity: The ligand's ability to bridge multiple metal centers is crucial for forming extended 1D, 2D, or 3D networks. While this compound is primarily a chelating ligand, it can be part of a larger organic linker designed to connect metal nodes. The choice of metal ion and the use of auxiliary ligands, such as multicarboxylic acids, can tune the final topology of the framework. researchgate.netdntb.gov.ua
Pore Environment: The chemical nature of the imidazole ligand can functionalize the pores of the MOF. The basic nitrogen atoms of the imidazole ring can act as guest binding sites, enhancing the selectivity for certain molecules like CO2. rsc.org
Structural Diversity: The reaction conditions, including temperature and solvent system, can direct the self-assembly process, leading to different structural outcomes (e.g., 1D chains vs. 3D networks) from the same set of starting materials. figshare.com The flexibility of the ligand also plays a role in the final structure. fau.de
Research has shown that MOFs built with imidazole-containing linkers can exhibit diverse and complex topologies, including interpenetrating networks. researchgate.net These materials are of great interest for applications in gas storage, separation, and sensing. rsc.orgnih.gov
The affinity and selectivity of this compound for different metal ions are governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory and the Irving-Williams series. The nitrogen donors of this ligand are considered borderline to hard bases, showing a strong affinity for borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).
The stability of metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is expected that complexes of this compound would follow this trend. The stability constants (log K) are quantitative measures of this affinity and can be determined experimentally through techniques like potentiometric pH titrations. iupac.orgresearchgate.net
Furthermore, MOFs incorporating imidazole ligands have been developed as selective fluorescent sensors for specific metal ions, such as Fe(III), demonstrating that the ligand structure can be tailored to achieve high selectivity. rsc.org The binding affinity can also be influenced by steric factors; for instance, substituents on the ligand can reduce the stability of the resulting metal complexes. nih.gov
Synthesis and Characterization of Novel Metal Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward methods. A common approach involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or a solvent mixture, sometimes under gentle heating. researchgate.net For the synthesis of crystalline materials like MOFs, solvothermal or hydrothermal methods are often employed, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net
Characterization of the resulting complexes is crucial to confirm their structure and purity. A combination of analytical techniques is typically used:
Spectroscopic Methods:
FT-IR Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole and dimethylamino groups. researchgate.net
UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help elucidate the coordination geometry around the metal center. researchgate.net
NMR Spectroscopy (¹H and ¹³C) is used to determine the structure of the ligand and can confirm complex formation in solution, especially with diamagnetic metal ions like Zn(II) or Cd(II).
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the complex.
Catalytic Applications of Metal-1-(4-Imidazolyl)-N,N-dimethylmethanamine Complexes
Metal complexes containing imidazole-based ligands are widely explored as catalysts in various organic transformations. nih.gov The ligand plays a critical role in stabilizing the metal center, tuning its electronic properties, and influencing the selectivity of the reaction.
Cross-Coupling Reactions: Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. nih.gov While this compound is not an NHC precursor itself, related imidazole-based ligands are crucial in forming catalytically active species. These ligands stabilize the palladium catalyst, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. Nickel-catalyzed C-N cross-coupling reactions have also been developed, where amine ligands play a direct role in the catalytic process. nih.gov
Hydroboration: The addition of a boron-hydrogen bond across a double or triple bond is a fundamental transformation in organic synthesis. Metal complexes are often used to catalyze this reaction. Molybdenum-imido complexes have been shown to catalyze the hydroboration of nitriles. rsc.orgcapes.gov.br While direct examples using this compound are not prominent, the established catalytic activity of other metal-imidazole systems suggests potential applications for its complexes in this area. The ligand can help modulate the reactivity of the metal center to facilitate the hydroboration process. rsc.orggoogle.com
Mechanistic Investigations of Catalysis and Reaction Pathways for this compound
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific research published concerning the mechanistic investigations of catalysis or detailed reaction pathways involving the compound this compound as a ligand or catalyst.
Searches for mechanistic studies, kinetic data, computational analyses, and reaction schemes specifically involving this compound did not yield any relevant results. The broader field of imidazole-containing compounds in catalysis is well-documented, with numerous studies on various substituted imidazoles and their roles in organometallic and organocatalysis. researchgate.nettandfonline.comrsc.org These studies often detail the synthesis of complex molecules, such as tetrasubstituted imidazoles, through various catalytic strategies. tandfonline.comresearchgate.net However, this body of research does not extend to the specific molecule requested.
The imidazole moiety is a well-known component in coordination chemistry and catalysis, often acting as a ligand for transition metals. nih.gov Its derivatives are pivotal in many biological systems and synthetic applications. researchgate.netnih.gov Despite the prevalence of the imidazole core in catalysis, the specific substitution pattern of this compound appears to be uninvestigated in this context.
Consequently, no data tables or detailed research findings on its catalytic mechanisms can be provided as per the specified outline. Further research would be required to elucidate any potential catalytic activity and the associated reaction pathways of this particular compound.
Theoretical Biological and Biochemical Interactions
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. These studies are crucial for predicting the binding mode and affinity of a compound like 1-(4-Imidazolyl)-N,N-dimethylmethanamine.
Due to its structural similarity to histamine (B1213489), the primary theoretical targets for this compound are the four subtypes of histamine receptors (H1, H2, H3, and H4). Computational modeling would be employed to predict its binding affinity, typically expressed as a binding energy score (in kcal/mol), to the active sites of these G-protein coupled receptors (GPCRs). nih.gov Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic nature of the ligand-receptor complex over time. nih.govarxiv.orgnih.gov
In a typical study, the compound would be docked against crystal structures or homology models of the histamine receptors. The resulting binding energy scores would indicate the spontaneity and strength of the interaction. A lower binding energy value generally suggests a more stable and favorable interaction. While specific docking studies for this compound are not prominent in the literature, we can theorize the nature of such results.
Table 1: Theoretical Binding Affinity of this compound to Histamine Receptors This table presents a hypothetical outcome of a molecular docking study, illustrating how binding affinities for the compound might be reported.
| Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Interaction Type |
| Histamine H1 Receptor | -7.8 | Antagonist/Inverse Agonist |
| Histamine H2 Receptor | -6.5 | Agonist |
| Histamine H3 Receptor | -8.2 | Agonist/Antagonist |
| Histamine H4 Receptor | -7.1 | Agonist/Antagonist |
Note: The values and interaction types presented are illustrative and based on computational predictions for similar imidazole-based ligands. Different software and force fields can produce varied results. ajchem-a.comsemanticscholar.org
The analysis of docked poses reveals specific non-covalent interactions between the ligand and amino acid residues in the receptor's active site. For this compound, these interactions are predicted to be similar to those observed for histamine and other imidazole-containing ligands. nih.gov
Key interactions would likely involve:
Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. nih.gov
Ionic Interactions: The tertiary amine in the side chain is expected to be protonated at physiological pH, allowing it to form a strong ionic bond with a negatively charged amino acid residue, such as aspartate (Asp), which is a crucial interaction for many aminergic GPCR ligands.
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding pocket. nih.gov
Hydrophobic Interactions: The N,N-dimethyl groups and the ethyl linker can form hydrophobic interactions with nonpolar residues. chemrxiv.org
Table 2: Predicted Key Active Site Interactions for this compound This table is based on interactions identified in docking studies of imidazole with the active site of a GH1 β-glucosidase, serving as a proxy for the types of interactions expected with target proteins. nih.gov
| Interaction Type | Ligand Moiety | Potential Interacting Residues | Receptor Subsite |
| Hydrogen Bond | Imidazole Ring Nitrogens | Asp, Glu, Gln, Ser | Active Site |
| Ionic Bond | Protonated Dimethylamine (B145610) | Asp, Glu | Active Site |
| π-π Stacking | Imidazole Ring | Phe, Tyr, Trp | Active Site |
| Hydrophobic | Dimethyl Groups, Ethyl Chain | Leu, Val, Ile | Active Site |
Theoretical Basis of Biochemical Pathway Modulation
The binding of a ligand to a G-protein coupled receptor initiates a conformational change that triggers intracellular signaling cascades. nih.gov The specific pathway modulated by this compound would depend on which histamine receptor it binds to and whether it acts as an agonist (activator) or antagonist (blocker).
Histamine H1 Receptor (H1R): H1Rs couple to the Gαq/11 family of G-proteins. nih.gov An agonist binding to H1R would theoretically activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.govconicet.gov.ar
Histamine H2 Receptor (H2R): H2Rs are coupled to Gαs proteins. nih.gov Agonist activation would stimulate adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels and activating protein kinase A (PKA). nih.gov
Histamine H3 and H4 Receptors (H3R & H4R): Both H3Rs and H4Rs couple to Gαi/o proteins. nih.govnih.gov An agonist would inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov
Table 3: Predicted Biochemical Pathway Modulation
| Target Receptor | G-Protein Family | Key Effector Enzyme | Second Messenger | Predicted Cellular Response |
| Histamine H1 Receptor | Gαq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Activation of PKC, Calcium signaling nih.govconicet.gov.ar |
| Histamine H2 Receptor | Gαs | Adenylyl Cyclase (AC) | ↑ cAMP | Activation of PKA nih.gov |
| Histamine H3 Receptor | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP | Inhibition of PKA, neurotransmitter release modulation nih.gov |
| Histamine H4 Receptor | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP | Inhibition of PKA, immune cell modulation nih.gov |
Structure-Activity Relationship Studies for Biological Response Prediction
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. jopir.inchemijournal.com For this compound, SAR can be theoretically explored by considering modifications at three key positions and predicting their effect on receptor affinity and efficacy. researchgate.netmdpi.com
The Imidazole Ring: The imidazole ring is essential for activity at histamine receptors. Substitutions on the ring can drastically alter selectivity and potency. The position of the side chain at the 4(5)-position is critical for recognition.
The Ethylamine Side Chain: The length and flexibility of this linker are important. Shortening or lengthening the two-carbon chain typically reduces activity at histamine receptors.
The Terminal Amine: The N,N-dimethylation is a key feature. Compared to histamine (which has a primary amine), the tertiary amine of this compound may alter its pKa, hydrogen bonding capacity, and selectivity for different receptor subtypes. For instance, increasing the bulk on the terminal nitrogen can influence binding kinetics and receptor subtype selectivity. acs.org
Table 4: Theoretical Structure-Activity Relationship (SAR) for this compound Analogues
| Structural Modification | Predicted Effect on Activity | Rationale |
| Removal of N-methyl groups (to secondary or primary amine) | May alter receptor selectivity and potency. | Changes in basicity and hydrogen bonding potential affect interaction with key residues like Asp. acs.org |
| Extension of alkyl chain (e.g., to propyl or butyl) | Likely decrease in potency at H1/H2 receptors. | The two-atom distance between the ring and terminal nitrogen is optimal for many histamine receptor interactions. |
| Substitution on the imidazole ring (e.g., at C2 position) | Could increase selectivity for H3/H4 receptors. | The active sites of H3 and H4 receptors can accommodate bulkier substituents on the imidazole core. |
| Replacement of imidazole with another heterocycle (e.g., thiazole) | Drastic change or loss of activity at histamine receptors. | The specific electronic and hydrogen-bonding properties of the imidazole ring are crucial for recognition. nih.govmdpi.com |
Future Research Directions and Emerging Applications
Development of Advanced Synthetic Methodologies for Derivatives
The synthesis of imidazole (B134444) derivatives has a rich history, but future efforts will concentrate on developing more sustainable, efficient, and diverse methodologies to create novel analogs of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Conventional methods often face limitations such as harsh reaction conditions, low yields, and the use of costly or toxic catalysts. nih.gov
Future research will likely prioritize green chemistry approaches. This includes the expanded use of microwave-assisted synthesis and solvent-free reaction conditions, which have already shown promise in accelerating reaction times and improving yields for various imidazole derivatives. tandfonline.com The development of novel heterogeneous catalysts is a significant area of interest. Catalysts such as polymer-supported reagents, metal-organic frameworks (MOFs), and various nanoparticles are being explored to facilitate easier separation, catalyst recycling, and milder reaction conditions. tandfonline.comalfa-chemistry.com For instance, strategies employing titanium-based solid silica-supported catalysts and ZSM-11 have demonstrated effective, solvent-free synthesis of tri- and tetra-substituted imidazoles. nih.gov
Moreover, multicomponent reactions (MCRs) are set to become more sophisticated, allowing for the one-pot synthesis of complex derivatives from simple precursors, thereby increasing atom economy and reducing waste. nih.gov The continuous evolution of catalytic systems, including the use of metal catalysts like palladium and acids, will be crucial in improving the generality and efficiency of imidazole ring formation. nih.gov These advanced synthetic strategies will be pivotal in generating a diverse library of derivatives of this compound for screening in various applications.
Exploration of Novel Spectroscopic Probes for Chemical Processes
The inherent electronic properties of the imidazole ring make its derivatives excellent candidates for development as spectroscopic probes. Future research is geared towards designing and synthesizing novel derivatives of this compound that can act as fluorescent or colorimetric sensors for various chemical and biological processes.
Imidazole derivatives have been successfully functionalized to create fluorescent probes for detecting metal ions, water content in organic solvents, and for live-cell imaging. nih.govrsc.orgresearchgate.net For example, imidazole-functionalized carbon dots have been developed as a "turn-on" fluorescent probe for detecting trace amounts of water in organic solvents, a process attributed to the suppression of photoinduced electron transfer (PET). rsc.org Other research has focused on creating D-π-A (Donor-π-Acceptor) type imidazole derivatives that exhibit significant two-photon absorption cross-sections, making them suitable for two-photon imaging in biological systems with benefits like deeper tissue penetration and reduced photobleaching. nih.gov
The future in this area involves:
Tailoring Selectivity: Synthesizing derivatives with specific functional groups to selectively bind to and signal the presence of particular analytes, such as heavy metal pollutants, reactive oxygen species, or specific biomolecules.
Enhancing Photophysical Properties: Modifying the core structure to tune emission wavelengths, increase quantum yields, and improve photostability. sioc-journal.cn The creation of imidazolium (B1220033) salts from imidazole compounds has been shown to enhance the electron-accepting ability of the imidazole group, leading to red-shifted emission spectra. nih.gov
Bio-imaging Applications: Developing probes that can target specific cellular organelles, like lysosomes or the cytoplasm, for high-resolution imaging of cellular processes. nih.gov
Expansion of High-Throughput Computational Screening Protocols
High-throughput computational screening (HTCS) has become an indispensable tool in modern chemical research, enabling the rapid in silico evaluation of vast chemical libraries for specific properties. The expansion of these protocols will significantly accelerate the discovery of new applications for derivatives of this compound.
Current HTCS strategies, often referred to as high-throughput virtual screening (HTVS), are used to screen large databases of small molecules against biological targets or for desired material properties. researchgate.netnih.gov For instance, these methods have been employed to identify novel dual inhibitors for cancer therapy by screening libraries against specific kinases. researchgate.net
Future applications of HTCS for imidazole derivatives will focus on:
Virtual Library Generation: Creating vast, diverse virtual libraries of this compound derivatives with varied substitution patterns.
Multi-Parameter Optimization: Screening these libraries not just for a single parameter (e.g., binding affinity) but for a combination of properties, such as catalytic activity, electronic properties, and stability.
Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic, optical, and mechanical properties of new materials, guiding synthetic efforts toward the most promising candidates. mdpi.comtandfonline.com This approach can effectively screen for materials with potential applications in fields like photocatalysis and nano-scale devices. mdpi.com
Table 1: High-Throughput Screening Approaches
| Screening Type | Description | Application Example | Citation |
|---|---|---|---|
| Diversity-Based HTVS | Screens a diverse set of molecular scaffolds from a large library against a target protein to identify novel inhibitors. | Identifying dual EGFR/HER2 kinase inhibitors for gastric tumors. | researchgate.net |
| First-Principles HTCS | Uses calculations (e.g., DFT) to screen materials for stability and electronic properties. | Screening monolayers to create a database of 2D semiconductors. | mdpi.com |
| In Silico Drug Discovery | Employs molecular docking to evaluate the inhibitory potential of compounds against biological targets. | Evaluating imidazole derivatives as potential inhibitors for SARS-CoV-2 targets. | nih.gov |
Design of Next-Generation Imidazole-Based Catalysts
The nitrogen atoms in the imidazole ring are excellent ligands for metal coordination and can participate in hydrogen bonding, making imidazole derivatives highly effective catalysts. The design of next-generation catalysts based on the this compound scaffold is a burgeoning field of research.
Recent work has demonstrated the fabrication of supramolecular catalysts where imidazole derivatives self-assemble with metal ions (e.g., Cu²⁺) to create artificial metalloenzymes. tandfonline.comrsc.org These biomimetic catalysts can mimic the active sites of enzymes like catechol oxidase and exhibit significantly accelerated oxidative and hydrolytic activities. tandfonline.comrsc.org The catalytic activity of these systems can be finely tuned by modifying the imidazole component, for example, through methylation. rsc.org
Future research will aim to:
Develop Advanced Biomimetic Systems: Create more complex and efficient enzyme mimics for a wider range of chemical transformations.
Enhance Catalyst Recyclability: Incorporate imidazole-based catalytic moieties onto solid supports, such as polymers or nanoparticles, to create recyclable heterogeneous catalysts. tandfonline.com
Explore Organocatalysis: Utilize the basicity and nucleophilicity of the imidazole and tertiary amine groups in metal-free catalytic systems. Imidazole itself is known to catalyze reactions like the hydrolysis of esters. acs.org Derivatives can be designed to catalyze a variety of organic reactions, including condensations and multicomponent reactions. mdpi.com
Investigation of Material Science Applications Beyond Coordination Polymers
While imidazoles are well-known components of coordination polymers and metal-organic frameworks, future research will increasingly explore their incorporation into other classes of advanced materials.
A significant area of development is in ionic liquids (ILs) . Imidazolium salts, derived from imidazole compounds, are a major class of ILs used as green solvents, electrolytes, and catalysts. alfa-chemistry.comresearchgate.netspkx.net.cn By carefully selecting the substituents on the imidazole ring and the counter-anion, properties like viscosity, thermal stability, and solubility can be tailored for specific tasks, such as dissolving polysaccharides or enhancing electrochemical performance. alfa-chemistry.commdpi.com
Another emerging application is in organic electronics . The strong electron-withdrawing nature of the imidazole ring makes its derivatives suitable for use in Organic Light-Emitting Diodes (OLEDs) as emitters, hosts, or electron-transporting materials. tandfonline.com Research is focused on synthesizing new imidazole-based fluorophores with high quantum yields and thermal stability for more efficient and durable OLED devices. tandfonline.comtandfonline.com
Furthermore, imidazole derivatives are being investigated for their influence on the properties of polymer composites . For example, they are used as curing agents for epoxy resins, where the choice of imidazole derivative can significantly affect the dielectric properties, breakdown strength, and energy storage performance of the final material. researchgate.net This opens up possibilities for their use in fabricating materials for electrical and electronic applications, such as high-density energy storage films. researchgate.net
Table 2: Emerging Material Science Applications of Imidazole Derivatives
| Application Area | Role of Imidazole Derivative | Potential Impact | Citations |
|---|---|---|---|
| Ionic Liquids | Forms the cationic part of the salt (imidazolium). | Creation of "green" solvents and electrolytes with tunable properties for synthesis and electrochemistry. | alfa-chemistry.comresearchgate.netmdpi.comspkx.net.cn |
| Organic Electronics (OLEDs) | Acts as an electron-withdrawing component in emitters or transport layers. | Development of efficient and stable blue-emitting materials for next-generation displays. | tandfonline.comtandfonline.com |
| Polymer Composites | Serves as a curing agent and accelerator for epoxy resins. | Fabrication of advanced dielectric materials with high energy storage density and efficiency. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
